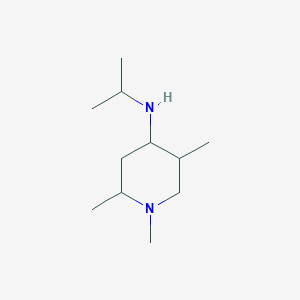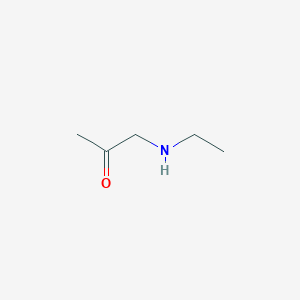![molecular formula C5H7N7 B13275260 7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13275260.png)
7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate hydrazine derivatives with triazole precursors. One common method includes the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various electrophiles like alkyl halides or acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and polymerases.
Pathways Involved: It can induce apoptosis in cancer cells through the mitochondrial pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the development of CDK2 inhibitors.
Uniqueness: 7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine stands out due to its unique hydrazinyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C5H7N7 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(3-methyltriazolo[4,5-d]pyrimidin-7-yl)hydrazine |
InChI |
InChI=1S/C5H7N7/c1-12-5-3(10-11-12)4(9-6)7-2-8-5/h2H,6H2,1H3,(H,7,8,9) |
InChI Key |
PJVLLQLTHVMGHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275178.png)
![1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13275185.png)
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13275189.png)
![3-(2,3-Dihydrobenzo[b]thiophen-2-yl)propanoic acid](/img/structure/B13275190.png)
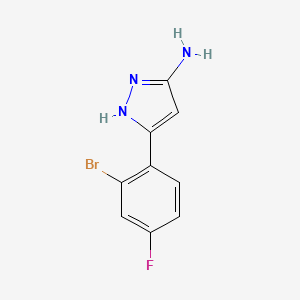
![2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol](/img/structure/B13275198.png)
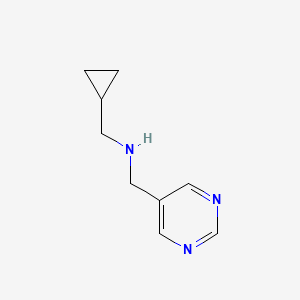

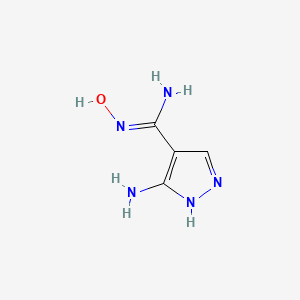
![1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13275236.png)
